N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-METHOXY-1-BENZENESULFONAMIDE
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Overview
Description
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide is a chemical compound that belongs to the benzothiazole class. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of a chloro group, a methoxy group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide typically involves the reaction of 6-chloro-2-aminobenzothiazole with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The sulfonamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Nucleophilic substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes and receptors involved in various diseases.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- 2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- N-(6-Chloro-1,3-benzothiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide is unique due to the presence of the methoxy group and the benzenesulfonamide moiety, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-20-10-3-5-11(6-4-10)22(18,19)17-14-16-12-7-2-9(15)8-13(12)21-14/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEBWSRUXQEXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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